molecular formula C12H16ClNO3S B4192957 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

Cat. No. B4192957
M. Wt: 289.78 g/mol
InChI Key: KJGDRASVEJHULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of sulfonamides and has been found to inhibit the activity of protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Therefore, the inhibition of BTK has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream targets. BTK is a key signaling molecule in the B cell receptor pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK activity leads to the disruption of this pathway, resulting in the induction of apoptosis in B cell malignancies.
Biochemical and physiological effects:
This compound has been found to have potent anti-proliferative effects on B cell malignancies. In addition, it has also been found to induce apoptosis in these cells. This compound has also been found to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. However, the exact biochemical and physiological effects of this compound on normal cells and tissues are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is its potent inhibition of BTK activity, which makes it a promising candidate for the treatment of B cell malignancies. In addition, this compound has also been found to enhance the activity of other anti-cancer agents, which could lead to synergistic effects. However, one of the limitations of this compound is its relatively low solubility, which could affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide. One of the main areas of focus is the optimization of its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and half-life. In addition, further preclinical studies are needed to evaluate the safety and efficacy of this compound in various animal models. Another area of focus is the development of combination therapies that could enhance the activity of this compound and other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential therapeutic applications in various B cell malignancies.

Scientific Research Applications

1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied in various preclinical models, including cell lines and animal models. It has shown potent inhibition of BTK activity and has been found to induce apoptosis (programmed cell death) in B cell malignancies. In addition, this compound has also been found to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Therefore, this compound has potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h3-6,12,14H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDRASVEJHULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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